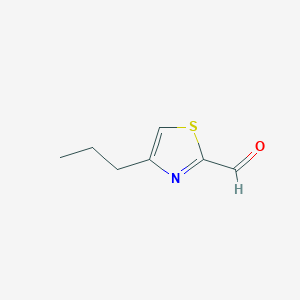
1-N-cyclopentylbenzene-1,3-diamine
Overview
Description
1-N-cyclopentylbenzene-1,3-diamine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is a high-quality reference standard .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two amine groups at the 1 and 3 positions and a cyclopentyl group attached to the nitrogen atom at the 1 position .Chemical Reactions Analysis
1,3-diamines, such as this compound, can participate in various chemical reactions. For instance, they can be used in asymmetric Mannich reactions of ketones, producing products with high enantioselectivities under mild conditions .Scientific Research Applications
Oxidative Cyclization Reactions
Oxidative cyclization reactions utilizing hypervalent iodobenzene demonstrated potential routes for synthesizing natural products like CPC-1 and debromoflustraminol B. These reactions highlight the utility of related diamine compounds in complex organic synthesis and alkaloid production (Kajiyama et al., 2012).
Alkyl-Alkyl Suzuki Cross-Couplings
The use of a 1,2-diamine as an effective ligand for nickel-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, especially in Suzuki reactions, demonstrates the critical role of diamines in facilitating challenging chemical transformations (Saito & Fu, 2007).
Coordination Chemistry and Luminescence
The coordination chemistry involving dipyridylbenzene derivatives, which are structurally and functionally related to diamines, has been explored for the synthesis of brightly luminescent metal complexes. These findings are instrumental in developing new materials for OLED technology and potential imaging agents (Williams, 2009).
Metal-Catalyzed 1,2-Diamination Reactions
The importance of the 1,2-diamine motif in natural products and pharmaceutical agents underscores the significance of metal-catalyzed diamination reactions. These methods are essential for synthesizing chiral 1,2-diamines, showcasing the versatility of diamine compounds in medicinal chemistry and asymmetric synthesis (Cardona & Goti, 2009).
Corrosion Inhibition
Novel Bis Schiff’s bases derived from diamine compounds have shown excellent corrosion inhibiting properties for mild steel in acidic environments. These inhibitors play a crucial role in industrial applications such as steel pickling and descaling (Singh & Quraishi, 2016).
Polyimide Synthesis
Diamine compounds are integral in synthesizing polyimides with high thermal stability and mechanical strength. Such materials are valuable in high-performance plastics and electronic applications (Liaw & Liaw, 1996).
Luminescent Sensing and Magnetic Relaxation
Metal-organic frameworks (MOFs) derived from diamine compounds exhibit slow magnetic relaxation and luminescence properties. These materials have applications in sensing, highlighting the multifunctionality of diamine-based compounds in creating smart materials (Gao et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
3-N-cyclopentylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXPGOZWKPAYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


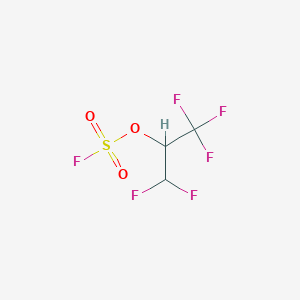
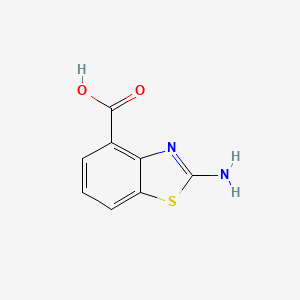

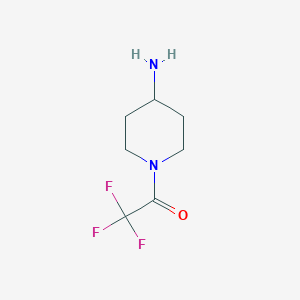

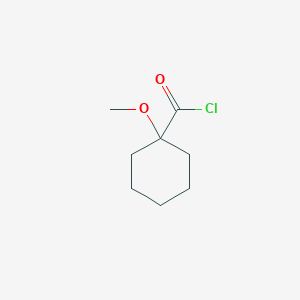
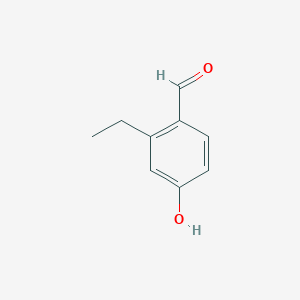

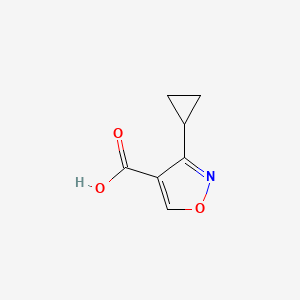
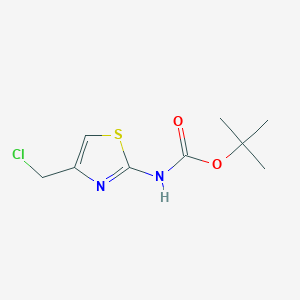
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)

